molecular formula C14H14N2O2 B1277073 4-amino-N-(3-methoxyphenyl)benzamide CAS No. 897594-57-9

4-amino-N-(3-methoxyphenyl)benzamide

Cat. No.: B1277073
CAS No.: 897594-57-9
M. Wt: 242.27 g/mol
InChI Key: WVEFNAWDWIDKIQ-UHFFFAOYSA-N
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Description

4-amino-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative, characterized by the presence of an amino group at the fourth position and a methoxyphenyl group at the third position on the benzamide structure.

Mechanism of Action

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Biochemical Pathways

As a building block of many drug candidates , it is likely involved in a variety of biochemical processes.

Result of Action

As a key component of many drug candidates , it likely has diverse effects depending on the specific drug and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methoxyphenyl)benzamide typically involves the condensation of 4-amino benzoic acid with 3-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor, allowing for efficient and high-yield production .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(4-methoxyphenyl)benzamide: Similar structure but with the amino and methoxy groups swapped.

    N-(3-amino-4-methylphenyl)benzamide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

4-amino-N-(3-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the third position and the amino group at the fourth position provides distinct properties compared to its analogs .

Biological Activity

4-Amino-N-(3-methoxyphenyl)benzamide, with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol, is an organic compound classified as an amide. Its structure features an amino group and a methoxyphenyl group, which suggest potential biological activities. Despite its promising structural attributes, comprehensive studies on its biological activity remain limited.

The compound's structure can be described as follows:

  • Functional Groups : Amino (-NH₂) and methoxy (-OCH₃)
  • Chemical Classification : Amides

Biological Activities

Research indicates that this compound may exhibit several biological activities, although specific mechanisms of action are not well-documented. The presence of the amino and methoxy groups hints at potential interactions with various biological targets.

Potential Applications

The compound is being explored for its:

  • Antiviral Properties : Similar compounds have shown broad-spectrum antiviral effects, particularly against viruses like HBV (Hepatitis B Virus) by enhancing intracellular levels of APOBEC3G (A3G), a known antiviral factor .
  • DPP-IV Inhibition : The aminobenzamide scaffold has been linked to the inhibition of dipeptidyl peptidase-IV (DPP-IV), an important enzyme in glucose metabolism, suggesting potential applications in diabetes management .

Synthesis Methods

Various synthesis pathways have been reported for this compound. These methods highlight the compound's versatility in medicinal chemistry:

Synthesis MethodYieldConditions
Reaction with triethylamine and copper diacetate in dichloromethane79%Recrystallization from ethanol
Diazotization followed by coupling reactionsVariesTypically involves aqueous solutions and temperature control

Case Studies

  • Antiviral Activity : A study on related N-phenylbenzamide derivatives showed that they could inhibit HBV replication through A3G induction. While specific data on this compound is lacking, its structural similarities suggest it may exhibit comparable effects .
  • DPP-IV Inhibition : Research focusing on aminobenzamide derivatives indicated that certain compounds within this scaffold demonstrated significant DPP-IV inhibitory activity, hinting at the potential for this compound to contribute to diabetes treatment strategies .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
4-amino-N-(4-methoxyphenyl)benzamideSimilar amide structureDifferent methoxy position affecting activity
2-amino-N-(3-chloro-4-methoxyphenyl)benzamideChlorine substitutionPotentially different biological effects
3-amino-N-(4-methoxyphenyl)benzamideVariation in amino positionAltered reactivity and biological profile

Properties

IUPAC Name

4-amino-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEFNAWDWIDKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429192
Record name 4-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897594-57-9
Record name 4-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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